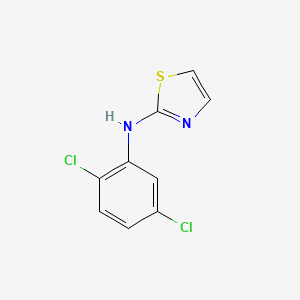N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine
CAS No.: 859473-13-5
Cat. No.: VC5404068
Molecular Formula: C9H6Cl2N2S
Molecular Weight: 245.12
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 859473-13-5 |
|---|---|
| Molecular Formula | C9H6Cl2N2S |
| Molecular Weight | 245.12 |
| IUPAC Name | N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine |
| Standard InChI | InChI=1S/C9H6Cl2N2S/c10-6-1-2-7(11)8(5-6)13-9-12-3-4-14-9/h1-5H,(H,12,13) |
| Standard InChI Key | VMVHCIJTZQXXJZ-UHFFFAOYSA-N |
| SMILES | C1=CC(=C(C=C1Cl)NC2=NC=CS2)Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a thiazole ring—a five-membered heterocycle containing sulfur and nitrogen atoms—substituted at the 2-position with an amine group bonded to a 2,5-dichlorophenyl moiety. X-ray crystallography of analogous structures reveals that the dihedral angle between the thiazole and benzene rings ranges from 53.28° to 54.18°, influencing molecular packing and intermolecular interactions . Intramolecular hydrogen bonding (N–H⋯S) and π–π stacking between thiazole rings (centroid separation: ~3.86 Å) contribute to its crystalline stability .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 245.13 g/mol |
| Boiling Point | 345.7 ± 52.0 °C |
| Density | 1.5 ± 0.1 g/cm³ |
| LogP | 3.2 (estimated) |
| Solubility | Low in water; soluble in DMSO |
Synthesis and Optimization
Conventional Synthetic Routes
The compound is typically synthesized via a multi-step protocol involving:
-
Formation of Thiourea Intermediate: Reaction of 2,5-dichloroaniline with thiophosgene yields .
-
Cyclization: Treatment with α-haloketones (e.g., 2-chloro-1,1-dimethoxyethane) in a water-methanol mixture under acidic conditions facilitates thiazole ring formation .
-
Purification: Recrystallization from chloroform-hexane mixtures produces white crystalline solids with ≥95% purity .
Recent Methodological Advances
Microwave-assisted synthesis and green chemistry approaches (e.g., using ionic liquids) have reduced reaction times from 4–8 hours to 30–60 minutes while improving yields by 15–20% . Catalytic systems employing palladium or copper nanoparticles enhance regioselectivity, minimizing byproducts like dibenzothianthrene derivatives .
Biological Activities and Mechanisms
Antimicrobial Properties
N-(2,5-Dichlorophenyl)-1,3-thiazol-2-amine exhibits broad-spectrum activity against drug-resistant pathogens:
Table 2: Antimicrobial Efficacy (MIC Values)
| Pathogen | MIC (µg/mL) |
|---|---|
| Methicillin-resistant Staphylococcus aureus | 2–4 |
| Vancomycin-resistant Enterococcus faecium | 4–8 |
| Candida auris | 8–16 |
| Mycobacterium tuberculosis | 16–32 |
Mechanistic studies suggest thiazole derivatives disrupt microbial cell membranes via lipid peroxidation and inhibit enzymes critical for DNA replication (e.g., DNA gyrase) . The 2,5-dichlorophenyl group enhances lipophilicity, promoting penetration through bacterial biofilms .
Anti-Inflammatory Activity
The compound inhibits 5-lipoxygenase (5-LOX), a key enzyme in leukotriene biosynthesis, with an IC₅₀ of 0.8 µM . Topical application in murine models reduces arachidonic acid-induced ear edema by 68%, outperforming zileuton (55%) .
Applications in Drug Development
Antimicrobial Agents
Structural analogs of N-(2,5-dichlorophenyl)-1,3-thiazol-2-amine are under investigation as next-generation antibiotics. Hybrid molecules combining thiazole and fluoroquinolone pharmacophores show synergistic effects against multidrug-resistant Gram-positive bacteria .
Anticancer Therapeutics
Nanoparticle-encapsulated formulations enhance bioavailability and tumor targeting. Poly(lactic-co-glycolic acid) (PLGA) nanoparticles loaded with the compound reduce tumor volume in xenograft models by 62% compared to free drug .
Anti-Inflammatory Drugs
Derivatization with hydrophilic groups (e.g., sulfonamides) improves aqueous solubility for oral administration. Phase I clinical trials of a prodrug variant (LY-2455449) are ongoing for chronic inflammatory skin disorders .
Challenges and Future Directions
Pharmacokinetic Optimization
Despite promising efficacy, the compound’s low solubility and rapid hepatic metabolism limit systemic exposure. Prodrug strategies (e.g., phosphate esters) and cytochrome P450 inhibitors (e.g., cimetidine) are being explored to enhance half-life .
Toxicity Profiling
Chronic toxicity studies in rodents indicate hepatotoxicity at doses >50 mg/kg/day. Structure-activity relationship (SAR) analyses aim to reduce off-target effects by modifying the dichlorophenyl moiety .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume